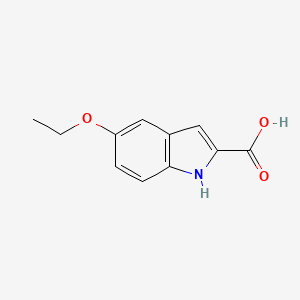

5-Ethoxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMBIHHDQRATDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360104 | |

| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93476-60-9 | |

| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic Acid: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 5-Ethoxy-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure in many biologically active compounds. The addition of an ethoxy group at the 5-position of the indole ring can significantly influence its physicochemical properties and biological interactions. While specific experimental data for this compound is not widely available in the literature, the properties of closely related analogs provide valuable context.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | Indole-2-carboxylic acid (Parent Compound) | 5-Methoxy-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₁NO₃ | C₉H₇NO₂[1] | C₁₀H₉NO₃ |

| Molecular Weight | 205.21 g/mol | 161.16 g/mol [2] | 191.18 g/mol |

| CAS Number | 93476-60-9 | 1477-50-5[3] | 4382-54-1 |

| Physical Form | Solid | Crystalline Powder or Crystals[3] | Solid |

| Melting Point | Data not available | 202-206 °C | Polymorph 1: Data not available, Polymorph 2: Data not available[4] |

| pKa (Predicted) | Data not available | 4.44 ± 0.30[3] | Data not available |

| Solubility | Data not available | Soluble in ethanol, DMSO, and methanol[3] | Data not available |

| InChI Key | KZMBIHHDQRATDI-UHFFFAOYSA-N | HCUARRIEZVDMPT-UHFFFAOYSA-N[1] | YEBJVSLNUMZXRJ-UHFFFAOYSA-N |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through established methods for indole synthesis, most notably the Fischer indole synthesis, followed by ester hydrolysis.[5][6]

Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate

This protocol describes a plausible method for the synthesis of the ethyl ester precursor to this compound.

Materials:

-

(4-Ethoxyphenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

Dissolve (4-Ethoxyphenyl)hydrazine hydrochloride in ethanol.

-

Add an equimolar amount of ethyl pyruvate to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

To the hydrazone mixture, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

-

After the addition, heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours.[5]

-

Monitor the reaction for the formation of the indole product by TLC.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-ethoxy-1H-indole-2-carboxylate.

-

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Crude ethyl 5-ethoxy-1H-indole-2-carboxylate

-

Ethanol

-

Aqueous sodium hydroxide (or potassium hydroxide) solution (e.g., 2M)

-

Aqueous hydrochloric acid (e.g., 2M)

Procedure:

-

Saponification:

-

Dissolve the crude ethyl 5-ethoxy-1H-indole-2-carboxylate in ethanol.

-

Add an excess of the aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting ester by TLC.[7]

-

-

Acidification and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by the slow addition of 2M hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound should form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

For higher purity, column chromatography using a silica gel stationary phase and an eluent system such as ethyl acetate/hexane may be employed.

-

Logical and Experimental Workflows

The synthesis and purification process can be visualized as a sequential workflow.

References

- 1. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Indole-2-carboxylic acid CAS#: 1477-50-5 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Ethoxy-1H-indole-2-carboxylic acid, a derivative of the indole core structure. Indole derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities and presence in many natural and synthetic bioactive molecules. This guide covers the chemical structure, properties, synthesis, and potential applications of this compound, presenting data in a structured format for clarity and ease of comparison.

Chemical Identity and Properties

This compound is characterized by an indole heterocyclic system substituted with an ethoxy group at the 5th position and a carboxylic acid group at the 2nd position.[1] The indole ring system is a key pharmacophore that can interact with various biological targets, including enzymes and receptors, thereby modulating their activity.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| CAS Number | 93476-60-9 | |

| Appearance | Varies (typically solid) | - |

| Purity | >95% (when purified by column chromatography) | [1] |

Below is a diagram representing the 2D chemical structure of the molecule.

Synthesis and Experimental Protocols

The synthesis of 5-substituted-1H-indole-2-carboxylic acids often employs established methods like the Fischer indole synthesis or the Japp-Klingemann rearrangement.[2][3] While specific protocols for the 5-ethoxy derivative are not as commonly detailed as for its 5-methoxy counterpart, a viable synthetic route can be adapted from the process developed for 5-methoxy-1H-indole-2-carboxylic acid.[2][4]

Proposed Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis

This process involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and subsequent Fischer indole synthesis to form the indole ring.[2][3]

Experimental Protocol:

-

Diazotization of p-Phenetidine:

-

Dissolve p-phenetidine (4-ethoxyaniline) in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Azo Coupling and Japp-Klingemann Rearrangement:

-

Prepare a solution of a suitable malonate derivative (e.g., diethyl 2-methylmalonate) and a base like sodium acetate in an ethanol/water mixture.

-

Slowly add the cold diazonium salt solution to the malonate solution. The coupling reaction occurs, followed by the Japp-Klingemann rearrangement to yield a phenylhydrazone intermediate.

-

-

Fischer Indole Synthesis (Cyclization):

-

Isolate the phenylhydrazone intermediate.

-

Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) or treat it with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol) to induce cyclization. This step forms the indole ring.

-

-

Hydrolysis (Saponification):

-

The resulting product is typically an ester (ethyl 5-ethoxy-1H-indole-2-carboxylate).

-

Hydrolyze the ester to the carboxylic acid by heating with a base such as potassium hydroxide (KOH) in an aqueous or alcoholic solution.

-

-

Purification:

-

Acidify the reaction mixture to precipitate the crude this compound.

-

Filter the solid and purify it further, typically by recrystallization or column chromatography, to achieve high purity (>95%).[1]

-

The workflow for this synthesis is depicted in the diagram below.

Biological Activity and Potential Applications

While the commercial availability of this compound has been noted as discontinued, limiting recent extensive studies, its structural analogs provide strong evidence for its potential applications in drug discovery.[1]

Antiviral Activity: Derivatives of this compound have demonstrated significant potential as antiviral agents.[1] Specifically, they have been studied as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1] One study highlighted a derivative with an IC₅₀ value of 0.13 μM, indicating potent activity against HIV.[1] The mechanism involves the indole core chelating with Mg²⁺ ions in the enzyme's active site, thereby blocking its function.[5]

Anticancer Potential: Research indicates that this class of compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[1] The proposed mechanism involves the modulation of key signaling pathways that regulate cell growth and proliferation.[1] This makes it a valuable scaffold for the development of novel anticancer agents.

Neuroprotective Properties: The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), is known for its neuroprotective effects.[3][6][7] It has shown promise in reducing the size of ischemic areas in stroke models, decreasing oxidative stress, and mitigating pathology in Alzheimer's disease models.[3][6][7] Given the structural similarity, this compound is a candidate for investigation into similar neuroprotective activities.

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on the HIV replication cycle.

Conclusion

This compound is a versatile chemical building block with significant potential in medicinal chemistry.[1] Its structural similarity to compounds with proven antiviral, anticancer, and neuroprotective properties makes it a compelling candidate for further research and development.[1][6] The synthetic pathways are well-established, allowing for the generation of derivatives with potentially enhanced biological activities.[2] This guide provides a foundational understanding for researchers aiming to explore the therapeutic possibilities of this and related indole derivatives.

References

- 1. This compound | 93476-60-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid (CAS: 93476-60-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1H-indole-2-carboxylic acid is a heterocyclic building block belonging to the indole class of compounds. While specific research on this particular ethoxy derivative is limited, its structural similarity to the more extensively studied 5-methoxy-1H-indole-2-carboxylic acid suggests its potential as an intermediate in the synthesis of bioactive molecules. This guide provides a summary of its known properties and infers potential synthetic routes and biological activities based on its chemical structure and data from closely related analogues. Due to its discontinued commercial availability, this document relies on structural analogy to provide a predictive overview for research and development purposes.[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides analogous data from its methoxy counterpart for reference.

| Property | This compound | 5-Methoxy-1H-indole-2-carboxylic acid (Analogue) |

| CAS Number | 93476-60-9 | 4382-54-1 |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₉NO₃ |

| Molecular Weight | 205.21 g/mol | 191.18 g/mol |

| Appearance | Solid (predicted) | Solid |

| Melting Point | Not Reported | 199-201 °C |

| Boiling Point | Not Reported | Not Reported |

| Solubility | Not Reported | Not Reported |

| pKa | Not Reported | Not Reported |

Synthesis and Purification

Hypothetical Experimental Protocol: Fischer Indole Synthesis

This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid.

Materials:

-

4-Ethoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium acetate

-

Diethyl ether

-

Activated charcoal

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Hydrazone Formation:

-

Dissolve 4-ethoxyphenylhydrazine hydrochloride and an equimolar amount of sodium acetate in aqueous ethanol.

-

To this solution, add an equimolar amount of pyruvic acid.

-

Stir the mixture at room temperature for 2-4 hours to form the phenylhydrazone intermediate.

-

The product can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

-

-

Indolization (Cyclization):

-

The crude phenylhydrazone is added to a pre-heated acidic catalyst, such as polyphosphoric acid at 80-100 °C or a mixture of ethanol and concentrated sulfuric acid under reflux.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and poured onto ice water.

-

The precipitated crude this compound is collected by filtration and washed with cold water.

-

-

Purification:

-

The crude product is dissolved in a minimal amount of hot ethanol.

-

Activated charcoal is added, and the solution is heated at reflux for 15-20 minutes.

-

The hot solution is filtered to remove the charcoal.

-

Water is added dropwise to the filtrate until turbidity is observed.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization.

-

The purified crystals are collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum.

-

Logical Workflow for Synthesis and Purification

Potential Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not documented. However, the indole-2-carboxylic acid scaffold is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. The 5-methoxy analogue, in particular, has shown promise in several areas, suggesting potential avenues of investigation for the ethoxy derivative.

Potential Activities (Inferred from Analogues):

-

Neuroprotective Effects: The 5-methoxy analogue has demonstrated neuroprotective properties in models of stroke by reducing ischemic area size and decreasing oxidative stress.[2]

-

Enzyme Inhibition: Indole-2-carboxylic acid derivatives have been designed as inhibitors of enzymes such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. The core structure can chelate metal ions in enzyme active sites.

-

Antioxidant Activity: The indole nucleus is known for its electron-rich nature, which can contribute to radical scavenging properties. This has been demonstrated for various indole-2-carboxylic acid analogues.

Hypothesized Mechanism of Action in Neuroprotection

Based on its structural similarity to neuroprotective indole derivatives, this compound could potentially mitigate neuronal damage through pathways related to oxidative stress and inflammation.

Safety and Handling

While comprehensive toxicological data for this compound is not available, general precautions for handling laboratory chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents an understudied member of the indole-2-carboxylic acid family. While the scarcity of direct experimental data and its discontinued commercial status present challenges, its structural relationship to well-characterized analogues provides a framework for predicting its physicochemical properties, synthetic routes, and potential biological activities. The information and protocols presented in this guide are intended to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds in medicinal chemistry and drug development. Further research is warranted to validate these hypotheses and fully characterize this molecule.

References

The Genesis of a Scaffold: Unraveling the History and Synthesis of 5-Ethoxy-1H-indole-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the precise moment of the first synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid is not prominently documented in historical records, its discovery can be understood as a logical extension of the rich history of indole chemistry and the exploration of its derivatives for therapeutic applications. The development of this specific molecule is deeply rooted in the well-established synthetic methodologies for analogous compounds, particularly its close relative, 5-Methoxy-1H-indole-2-carboxylic acid. This guide provides a comprehensive overview of the likely historical context of its discovery, detailed synthetic protocols, and the biological significance of the broader class of 5-alkoxy-1H-indole-2-carboxylic acids.

A Legacy of Indole Chemistry: The Historical Context

The story of this compound is intrinsically linked to the foundational work on the indole nucleus, a privileged scaffold in medicinal chemistry. The late 19th and early 20th centuries saw the elucidation of the indole structure and the development of seminal synthetic methods, most notably the Fischer indole synthesis. This powerful reaction, which forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions, became the cornerstone for accessing a vast array of substituted indoles.

The exploration of 5-alkoxy-substituted indoles, such as the methoxy and ethoxy derivatives, was a natural progression driven by the desire to modulate the electronic and steric properties of the indole ring. By introducing an alkoxy group at the 5-position, researchers could systematically investigate the impact of these modifications on biological activity. The methoxy analog, 5-Methoxy-1H-indole-2-carboxylic acid, has been more extensively studied and likely paved the way for the synthesis and investigation of its ethoxy counterpart.

The Synthetic Pathway: A Well-Trod Road

The synthesis of this compound almost certainly follows the classical and reliable Fischer indole synthesis route. This multi-step process, refined over decades, offers a robust method for constructing the indole-2-carboxylic acid core.

Experimental Protocol: A Plausible Synthesis of this compound

The following protocol is a detailed, plausible method for the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Diazotization of p-Phenetidine

-

Reagents and Equipment:

-

p-Phenetidine (4-ethoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

-

Procedure:

-

Dissolve a specific molar equivalent of p-phenetidine in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the p-phenetidine solution while maintaining the temperature below 5 °C.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt is finalized. The resulting solution of 4-ethoxyphenyl diazonium chloride is kept cold for the next step.

-

Step 2: Japp-Klingemann Reaction

-

Reagents and Equipment:

-

Ethyl 2-methylacetoacetate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

The previously prepared diazonium salt solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

-

Procedure:

-

In a separate vessel, dissolve ethyl 2-methylacetoacetate in ethanol and cool the solution in an ice bath.

-

Slowly add a solution of NaOH or KOH to the cooled ester solution to form the enolate.

-

To this enolate solution, add the cold diazonium salt solution prepared in Step 1 dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

-

The resulting hydrazone is then extracted using an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

Step 3: Fischer Indole Synthesis and Saponification

-

Reagents and Equipment:

-

The hydrazone from Step 2

-

Ethanolic solution saturated with dry Hydrogen Chloride (HCl) gas or another suitable acid catalyst (e.g., polyphosphoric acid)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude hydrazone in an ethanolic HCl solution.

-

Heat the mixture to reflux for a specified period to facilitate the cyclization reaction, forming the ethyl 5-ethoxy-1H-indole-2-carboxylate.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude ester is then saponified by refluxing with a solution of KOH in ethanol and water.

-

Upon completion of the saponification, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

-

Visualizing the Synthesis

The following diagram illustrates the key steps in the plausible synthesis of this compound.

Caption: Plausible synthetic route to this compound.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not widely published, the broader class of 5-alkoxy-1H-indole-2-carboxylic acids has been investigated for a range of biological activities. These activities provide a strong rationale for the synthesis and study of the ethoxy derivative.

Known Activities of 5-Alkoxy-1H-indole-2-carboxylic Acid Analogs

| Compound | Biological Target/Activity | Reported IC₅₀/EC₅₀ | Reference |

| 5-Methoxy-1H-indole-2-carboxylic acid | Peroxisome proliferator-activated receptor gamma (PPARγ) modulator | - | [1] |

| 5-Methoxy-1H-indole-2-carboxylic acid | Dihydrolipoyl dehydrogenase inhibitor | - | [2] |

| Various Indole-2-carboxylic acid derivatives | HIV-1 Integrase Strand Transfer Inhibitors | 0.13 µM - 32.37 µM | [3][4] |

These findings suggest that 5-alkoxy-1H-indole-2-carboxylic acids are a versatile scaffold with potential applications in metabolic diseases, viral infections, and other therapeutic areas. The ethoxy substitution, in comparison to the methoxy group, could offer altered pharmacokinetic properties, such as improved metabolic stability or cell permeability, making it a compound of interest for drug discovery programs.

A Representative Signaling Pathway

The modulation of PPARγ by indole-2-carboxylic acid analogs highlights a key area of interest. The following diagram illustrates a simplified representation of the PPARγ signaling pathway.

Caption: Simplified PPARγ signaling pathway.

Conclusion

The discovery and history of this compound can be inferred through the lens of established organic synthesis and the continuous search for novel therapeutic agents. While a specific historical record of its first synthesis is elusive, its creation is a logical step in the exploration of the chemical space around the privileged indole-2-carboxylic acid scaffold. The well-defined synthetic routes, primarily the Fischer indole synthesis, provide a clear and reproducible path to this compound. The known biological activities of its close analogs underscore the potential of this compound as a valuable building block for the development of new drugs, warranting further investigation into its unique biological profile.

References

- 1. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Biological Insights into 5-Ethoxy-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological relevance of 5-Ethoxy-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from the closely related analog, 5-Methoxy-1H-indole-2-carboxylic acid, to provide predictive insights. All data presented for the ethoxy compound should be considered illustrative pending experimental verification.

Chemical Structure and Properties

This compound (CAS No. 93476-60-9) is a derivative of the indole-2-carboxylic acid scaffold, featuring an ethoxy group at the 5-position of the indole ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by indole derivatives.

Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol

Spectroscopic Data (Predictive)

The following tables summarize the expected spectroscopic data for this compound, based on data reported for 5-Methoxy-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.6 | br s | 1H | N-H (indole) |

| ~10.0 | br s | 1H | O-H (carboxylic acid) |

| ~7.3-7.4 | d | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~6.9-7.0 | dd | 1H | Ar-H |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~155 | Ar-C (C-5) |

| ~138 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 | Ar-C |

| ~113 | Ar-C |

| ~103 | Ar-C |

| ~64 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | N-H stretch (indole) |

| ~2980, ~2940 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 188 | [M - OH]⁺ |

| 160 | [M - COOH]⁺ |

| 132 | [M - COOH - C₂H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample, dissolved in a suitable solvent, would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments would be recorded.

Potential Biological Activity and Signaling Pathway

Derivatives of indole-2-carboxylic acid have been investigated for their potential as inhibitors of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the kynurenine pathway of tryptophan metabolism, which plays a role in immune tolerance. Inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy.

Below is a conceptual diagram illustrating the potential mechanism of action for this compound as an IDO1/TDO inhibitor.

Caption: Proposed mechanism of this compound as an IDO1/TDO inhibitor.

Synthetic Workflow

The synthesis of this compound can be approached through several established methods for indole synthesis, such as the Fischer indole synthesis or the Reissert indole synthesis. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

Disclaimer: The spectroscopic data presented in this document for this compound is predictive and based on the known data of a structural analog. Experimental verification is required for definitive characterization. The biological pathway is a hypothesized mechanism of action based on the activities of similar compounds.

References

5-Ethoxy-1H-indole-2-carboxylic Acid: A Theoretical Properties Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the theoretically predicted physicochemical properties of this compound. It details the computational methodologies used to derive these properties and presents a hypothetical signaling pathway based on the known activities of structurally related indole-2-carboxylic acid derivatives. This technical guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational data and theoretical frameworks to inform further investigation of this and similar compounds.

Theoretical Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted using various computational models. These properties are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 | g/mol |

| Predicted pKa (strongest acidic) | 3.25 | |

| Predicted logP | 2.35 | |

| Predicted Aqueous Solubility (logS) | -2.87 |

Computational Methodologies for Property Prediction

The theoretical values presented in this guide are derived from established computational chemistry methods. These in silico approaches provide rapid and cost-effective alternatives to experimental determination in the early stages of drug discovery.

pKa Prediction

The prediction of the acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Methodology:

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the Gibbs free energy of the protonation and deprotonation states of the molecule in a solvated environment. A common approach involves the following steps:

-

Conformational Analysis: Generation of the lowest energy conformation of both the protonated and deprotonated species of this compound in the gas phase.

-

Geometry Optimization: Optimization of the molecular geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Solvation Free Energy Calculation: Application of a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the free energy of solvation for each species in water.

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

Where:

-

ΔG*gas is the gas-phase Gibbs free energy of deprotonation.

-

ΔGsolv represents the free energy of solvation for the respective species (A⁻, H⁺, HA).

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

logP Prediction

The logarithm of the octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Methodology:

Fragment-based and atom-based contribution methods are widely used for logP prediction. These methods dissect the molecule into predefined fragments or individual atoms and sum their respective contributions to the overall logP.

-

Molecular Fragmentation: The structure of this compound is broken down into its constituent fragments (e.g., indole ring, ethoxy group, carboxylic acid).

-

Fragmental Contribution Summation: The logP is calculated by summing the hydrophobic contributions of each fragment. Correction factors are often applied to account for intramolecular interactions.

-

Atom-based Approaches: Alternatively, methods like AlogP calculate the logP by summing the contributions of individual atom types.

Aqueous Solubility (logS) Prediction

Aqueous solubility (logS) is a critical determinant of a drug's absorption and bioavailability.

Methodology:

Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict aqueous solubility. These models correlate a set of molecular descriptors with experimentally determined solubility data.

-

Descriptor Calculation: A wide range of molecular descriptors for this compound are calculated, including topological, electronic, and constitutional descriptors.

-

Model Application: A pre-existing, validated QSPR model is used to predict the logS value based on the calculated descriptors. A general equation for such a model is:

Where:

-

c₀ is a constant.

-

c₁, c₂, ..., cₙ are the regression coefficients.

-

D₁, D₂, ..., Dₙ are the molecular descriptors.

-

Hypothetical Signaling Pathway

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase.[1] Based on this, a hypothetical signaling pathway for this compound as an HIV-1 integrase inhibitor is proposed. The compound is hypothesized to chelate the magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.

References

The Emerging Therapeutic Potential of 5-Ethoxy-1H-indole-2-carboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While direct pharmacological studies on 5-Ethoxy-1H-indole-2-carboxylic acid are limited, the extensive research on its structural analogs provides a strong predictive framework for its potential therapeutic applications. This technical guide consolidates the existing knowledge on the biological activities of indole-2-carboxylic acid derivatives, with a focus on their anticancer, antiviral, and neuroprotective potential. Detailed experimental methodologies, quantitative structure-activity relationship data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Indole-2-Carboxylic Acid Core

The indole ring system is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals. The addition of a carboxylic acid group at the 2-position creates the indole-2-carboxylic acid scaffold, a versatile building block that allows for diverse chemical modifications. These modifications can significantly enhance biological properties and lead to novel functionalities. This guide specifically considers the 5-ethoxy derivative, predicting its activity based on the well-documented profiles of closely related analogs.

Potential Therapeutic Applications

Derivatives of indole-2-carboxylic acid have shown significant promise in several key therapeutic areas. The primary activities of interest are antiviral, anticancer, and neuroprotective effects.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle.[1] The integrase strand transfer inhibitor (INSTI) mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxyl group, effectively blocking the integration of viral DNA into the host genome.[1][2]

The optimization of this scaffold has led to derivatives with significant potency. For instance, structural modifications at the C3 and C6 positions of the indole core have been shown to markedly increase the inhibitory effect against HIV-1 integrase.[2] One such derivative demonstrated an IC₅₀ value of 0.13 μM, highlighting the potential of this chemical class in developing new antiretroviral agents.[2]

Anticancer Activity: A Multi-Targeted Approach

The indole-2-carboxylic acid scaffold has been exploited to develop anticancer agents acting through various mechanisms.

-

Inhibition of IDO1 and TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered important targets for cancer immunotherapy.[3] Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range.[3] For example, compound 9o-1 showed an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO.[3]

-

Targeting 14-3-3η Protein: A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.[4] One optimized compound, C11, displayed potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells.[4]

-

Induction of Apoptosis: Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells.[5] The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G₂/M phase and induce apoptosis.[5] Further optimization led to compounds with EC₅₀ values of 0.1μM in caspase activation assays.[5]

-

Dual EGFR/CDK2 Inhibition: Indole-2-carboxamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing significant antiproliferative activity.[6]

Neuroprotective Potential

While direct evidence for this compound is pending, studies on the closely related 5-methoxyindole-2-carboxylic acid (MICA) suggest a strong potential for neuroprotective activity. MICA has been shown to confer cerebral preconditioning against ischemic stroke injury by targeting mitochondrial dihydrolipoamide dehydrogenase (DLDH).[7][8] Administration of MICA has been linked to reduced infarct volume, decreased oxidative stress, and preservation of mitochondrial function.[7][9]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of various indole-2-carboxylic acid derivatives against different biological targets.

Table 1: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Target | IC₅₀ (μM) | Reference |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 | [10] |

| Derivative 17a | HIV-1 Integrase | 3.11 | [11][12] |

| Derivative 20a | HIV-1 Integrase | 0.13 | [2] |

Table 2: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Target/Cell Line | IC₅₀/GI₅₀ (μM) | Reference |

| Compound 9o-1 | IDO1 | 1.17 | [3] |

| Compound 9o-1 | TDO | 1.55 | [3] |

| ICA-Cu Complex | MDA-MB-231 (Breast Cancer) | 5.43 | [1] |

| ICA-Cu Complex | MCF-7 (Breast Cancer) | 5.69 | [1] |

| Derivative 5e | A-549, MCF-7, Panc-1 (Lung, Breast, Pancreatic Cancer) | 0.95, 0.80, 1.00 | [6] |

| Derivative Va | EGFR | 0.071 | [13] |

| Derivative Va | BRAFV600E | 0.067 | [13] |

| Compound 9b (Apoptosis Induction) | T47D (Breast Cancer) | 0.9 (GI₅₀) | [5] |

Experimental Protocols

Synthesis: Fischer Indole Synthesis (General Protocol)

The Fischer indole synthesis is a robust method for preparing indole derivatives.[14] This protocol can be adapted for the synthesis of this compound.

Procedure:

-

Hydrazone Formation: An equimolar mixture of 4-ethoxyphenylhydrazine and pyruvic acid is dissolved in a suitable solvent such as ethanol or acetic acid.

-

The mixture is stirred, typically at room temperature, to form the corresponding phenylhydrazone.[14]

-

Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the reaction mixture.

-

The mixture is heated under reflux for several hours.[11] The reaction progress is monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired indole-2-carboxylic acid.

Biological Assays

This assay quantitatively measures the strand transfer activity of HIV-1 integrase.[2]

Procedure:

-

Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

-

Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase is added to the wells, followed by the test compounds (e.g., this compound derivatives) at various concentrations.

-

Reaction Initiation: The strand transfer reaction is initiated by adding a double-stranded target substrate (TS) DNA with a 3'-end modification.[2]

-

Incubation: The plate is incubated to allow for the cleavage of the DS DNA and its integration into the TS DNA.

-

Detection: The reaction products are detected colorimetrically using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the integrated TS DNA.[2]

-

Data Analysis: The absorbance is measured, and IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[6]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours.[6]

-

Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-600 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

This assay measures the ability of compounds to inhibit the enzymatic activity of IDO1 or TDO in a cellular context.[12]

Procedure:

-

Cell Culture: Human cancer cell lines endogenously expressing IDO1 (e.g., SK-OV-3) or TDO (e.g., A172) are used.[10] For IDO1, expression is often induced with interferon-gamma (IFN-γ).

-

Compound Incubation: Cells are incubated with the test compounds for a set period.

-

Tryptophan Metabolism: The cells are then incubated in a medium containing a known concentration of L-tryptophan.

-

Sample Collection: After 24-48 hours, the cell culture supernatant is collected.

-

Kynurenine Measurement: The concentration of kynurenine, the product of tryptophan metabolism by IDO1/TDO, is measured in the supernatant using high-performance liquid chromatography (HPLC).[12]

-

Data Analysis: The reduction in kynurenine production in the presence of the inhibitor, compared to the control, is used to calculate the percent inhibition and the IC₅₀ value.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Caption: Mechanism of HIV-1 Integrase Inhibition.

Caption: General Workflow for Anticancer Screening.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a highly promising platform for the development of novel therapeutic agents. The extensive data on its derivatives strongly suggest that this compound is a compelling candidate for investigation, particularly in the areas of virology, oncology, and neurodegenerative diseases. Future research should focus on the direct synthesis and biological evaluation of this specific compound and its close analogs to fully elucidate their therapeutic potential. The detailed protocols and compiled data within this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. atcc.org [atcc.org]

- 7. mdpi.com [mdpi.com]

- 8. testbook.com [testbook.com]

- 9. pnas.org [pnas.org]

- 10. broadpharm.com [broadpharm.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. xpressbio.com [xpressbio.com]

- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethoxy-1H-indole-2-carboxylic Acid: A Technical Guide to Commercial Availability and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-1H-indole-2-carboxylic acid, detailing its commercial availability, physicochemical properties, and relevant scientific context. Given the limited specific data for this compound, this guide incorporates information on closely related and well-studied analogues, such as 5-methoxy-1H-indole-2-carboxylic acid, to provide a broader understanding of its potential applications and experimental methodologies.

Commercial Availability and Supplier Information

This compound (CAS No: 93476-60-9) is a substituted indole derivative. While some suppliers list this compound, its commercial availability appears to be limited, with at least one major chemical vendor indicating that it has been discontinued. Researchers seeking to acquire this compound should verify its availability with the suppliers listed below. Lead times may be significant, suggesting it may be a "make-to-order" product.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 93476-60-9 | 97% | 100 mg, 250 mg, 1 g, 5 g |

| Matrix Scientific | 93476-60-9 | Not Specified | Inquire for details |

| Benchchem | 93476-60-9 | Not Specified | Discontinued |

Physicochemical and Safety Data

Table 2.1: Properties of this compound

| Property | Value | Source |

| CAS Number | 93476-60-9 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₁NO₃ | Sigma-Aldrich |

| Molecular Weight | 205.21 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

| InChI Key | KZMBIHHDQRATDI-UHFFFAOYSA-N | Sigma-Aldrich |

Table 2.2: Comparative Properties of 5-Methoxy-1H-indole-2-carboxylic Acid

| Property | Value | Source |

| CAS Number | 4382-54-1 | PubChem |

| Molecular Formula | C₁₀H₉NO₃ | PubChem |

| Molecular Weight | 191.18 g/mol | PubChem |

| Melting Point | 199-201 °C | Sigma-Aldrich |

| Assay | 97% | Sigma-Aldrich |

| Biological Role | Plant metabolite, hypoglycemic agent, EC 1.8.1.4 inhibitor | PubChem |

| InChI Key | YEBJVSLNUMZXRJ-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and common method for the synthesis of 5-alkoxy-1H-indole-2-carboxylic acids is the Fischer indole synthesis.

General Synthesis Protocol for 5-Alkoxy-1H-indole-2-carboxylic Acids

The Fischer indole synthesis is a versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For 5-alkoxy-1H-indole-2-carboxylic acids, the synthesis generally proceeds through the reaction of a 4-alkoxyphenylhydrazine with pyruvic acid.

Materials:

-

4-Ethoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Ethanol (or other suitable solvent)

-

Concentrated sulfuric acid or other acid catalyst

-

Sodium hydroxide solution

-

Hydrochloric acid solution

Methodology:

-

Hydrazone Formation: 4-Ethoxyphenylhydrazine hydrochloride is dissolved in ethanol and treated with a stoichiometric amount of pyruvic acid. The mixture is stirred at room temperature to form the corresponding hydrazone.

-

Indolization (Fischer Cyclization): The formed hydrazone is then subjected to cyclization under acidic conditions. This is typically achieved by heating the hydrazone in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

-

Hydrolysis: The resulting ethyl 5-ethoxy-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude this compound. The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, indole-2-carboxylic acid derivatives are known to possess a wide range of pharmacological properties. For instance, the closely related 5-methoxy-1H-indole-2-carboxylic acid has been investigated for its neuroprotective effects.[1]

Many indole derivatives exert their neuroprotective effects by modulating signaling pathways involved in cellular stress response and survival. One such critical pathway is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which plays a crucial role in neuronal survival, growth, and synaptic plasticity. Indole compounds have been shown to activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream pro-survival pathways, including the Nrf2-antioxidant response element (ARE) pathway.[2]

Representative Experimental Protocol: In Vitro Antioxidant Activity Assay

To assess the potential antioxidant properties of indole derivatives, a common in vitro method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of ascorbic acid in methanol at the same concentration.

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound and the positive control to different wells.

-

Add a fixed volume of the DPPH solution to each well.

-

Include a control well containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or positive control.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

This technical guide serves as a starting point for researchers interested in this compound. Due to the limited publicly available data, further experimental validation of its properties and biological activities is necessary. The information provided on related analogues offers a valuable framework for designing and conducting such investigations.

References

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 5-Ethoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The novel compound 5-Ethoxy-1H-indole-2-carboxylic acid (CAS No. 93476-60-9) presents both opportunities and challenges in the realm of scientific research and drug development. As with any new chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data for this compound, supplemented with information from closely related analogs to offer a more complete, albeit provisional, safety perspective.

Hazard Identification and Classification

While comprehensive toxicological data for this compound is not yet fully established, the available Safety Data Sheet (SDS) from Matrix Scientific identifies it as an irritant.[1] It is presumed to be potentially harmful if ingested or inhaled and is irritating to mucous membranes and the upper respiratory tract.[1]

For a more detailed understanding of potential hazards, data from analogous compounds, 5-Methoxy-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid, are presented below. It is crucial to handle this compound with the assumption that it may share similar hazardous properties.

| Hazard Classification | This compound | 5-Methoxy-1H-indole-2-carboxylic acid | Indole-2-carboxylic acid |

| GHS Pictograms | |||

| No pictogram available | Irritant | Warning | |

| GHS Signal Word | Not specified | Warning | Warning |

| Hazard Statements | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[1] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Not fully specified in search results. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First-Aid Measures

Prompt and appropriate first-aid measures are critical in the event of accidental exposure. The following protocols are recommended based on the available data.

| Exposure Route | First-Aid Protocol for this compound |

| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, holding eyelids open. Cool water may be used. Seek medical attention.[1] |

| Skin Contact | After contact with skin, wash with generous quantities of running water. Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[1] |

| Inhalation | If victim's breathing is difficult, administer oxygen. Seek medical attention.[1] |

| Ingestion | Seek immediate medical attention. |

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure risk. The following workflow outlines the key stages for the safe management of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of chemical compounds.

Engineering Controls

-

Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[1] Ensure the fume hood has a certified face velocity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE Category | Specifications |

| Eye Protection | Chemical safety goggles are mandatory.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] Ensure gloves are inspected before use and changed frequently. |

| Respiratory Protection | If dust generation is unavoidable, a NIOSH-approved respirator may be necessary. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Fire-Fighting Measures

While specific fire hazard data for this compound is unavailable, general precautions for organic compounds should be taken.

| Aspect | Recommendation |

| Extinguishing Media | Use a dry chemical, carbon dioxide, water spray, or foam extinguisher. |

| Hazardous Combustion Products | May emit toxic fumes under fire conditions.[1] |

| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Conclusion

The safe handling of this compound requires a cautious and informed approach. While a complete safety profile is still under investigation, the available data and information from analogous compounds provide a solid foundation for establishing safe laboratory practices. Adherence to the guidelines outlined in this technical guide will help to mitigate risks and ensure a safe research environment. As more data becomes available, it is imperative for researchers to stay informed and update their safety protocols accordingly.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a two-step reaction sequence involving a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring system, and subsequent hydrolysis of the resulting ester.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials, intermediates, and the final product is provided below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | Liquid | 3-4 |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Liquid | - |

| Ethyl 2-(4-ethoxyphenylhydrazono)propanoate | C₁₃H₁₈N₂O₃ | 266.30 | Solid | Not specified |

| Ethyl 5-ethoxy-1H-indole-2-carboxylate | C₁₃H₁₅NO₃ | 233.26 | Solid | Not specified |

| This compound | C₁₁H₁₁NO₃ | 205.21 | Solid | Not specified |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(4-ethoxyphenylhydrazono)propanoate (Japp-Klingemann Reaction)

This step involves the formation of a diazonium salt from 4-ethoxyaniline, which then reacts with a β-ketoester to form the corresponding hydrazone.

Materials:

-

4-Ethoxyaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Ethyl 2-chloroacetoacetate

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Ice

Procedure:

-

In a beaker, dissolve 4-ethoxyaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve ethyl 2-chloroacetoacetate and sodium acetate in ethanol.

-

Slowly add the freshly prepared diazonium salt solution to the ethanolic solution of the β-ketoester at 0-5 °C with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

The precipitated hydrazone is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl 2-(4-ethoxyphenylhydrazono)propanoate.

Part 2: Synthesis of Ethyl 5-ethoxy-1H-indole-2-carboxylate (Fischer Indole Synthesis)

The synthesized hydrazone is cyclized in the presence of an acid catalyst to form the indole ester.

Materials:

-

Ethyl 2-(4-ethoxyphenylhydrazono)propanoate

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add polyphosphoric acid to a round-bottom flask and heat it to 80-90 °C.

-

Slowly add ethyl 2-(4-ethoxyphenylhydrazono)propanoate to the hot PPA with stirring.

-

Continue heating and stirring the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 5-ethoxy-1H-indole-2-carboxylate.

-

The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl 5-ethoxy-1H-indole-2-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 5-ethoxy-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

-

Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid until the pH is acidic.

-

The precipitated this compound is collected by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude acid can be purified by recrystallization from a suitable solvent such as ethanol/water to afford the pure product.

Visualizations

Synthesis Pathway

Caption: Overall synthetic route for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Fischer Indole Synthesis for 5-Alkoxy-Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-alkoxy-indole-2-carboxylic acids and their ethyl esters, valuable intermediates in pharmaceutical research, utilizing the Fischer indole synthesis.

Introduction

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a core scaffold in numerous biologically active compounds.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound.[1] For the synthesis of 5-alkoxy-indole-2-carboxylic acids, a substituted p-alkoxyphenylhydrazine is reacted with pyruvic acid or its ester. These resulting indole derivatives are crucial building blocks in the development of various therapeutic agents.

General Reaction Scheme

The general transformation for the Fischer indole synthesis of ethyl 5-alkoxy-indole-2-carboxylates is depicted below:

Key Reaction Parameters and Optimization

Several factors can influence the success and yield of the Fischer indole synthesis for 5-alkoxy-indole-2-carboxylic acids:

-

Acid Catalyst: A variety of Brønsted and Lewis acids can be employed. Common choices include ethanolic HCl, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid.[1][2] The choice and concentration of the acid can significantly impact the reaction rate and yield.

-

Solvent: Ethanol is a frequently used solvent, particularly when using ethanolic HCl as the catalyst.[2]

-

Temperature: The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate.[2]

-

Reaction Time: Reaction times can vary from minutes to several hours, depending on the specific substrates and conditions used.[2]

-

Starting Materials: The purity of the p-alkoxyphenylhydrazine and ethyl pyruvate is crucial for obtaining high yields and minimizing side products.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate[2]

This protocol is adapted from the process development work by Bessard, Y. (1999).

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Gaseous HCl

-

Water

Procedure:

-

A solution of p-methoxyphenylhydrazine is prepared.

-

Ethyl pyruvate is added to the hydrazine solution to form the corresponding hydrazone in situ.

-

The reaction mixture is heated to reflux.

-

Gaseous HCl (120 g, 3290 mmol) is bubbled through the refluxing solution over a period of 2 hours.

-

Reflux is maintained for an additional 15 minutes after the HCl addition is complete.

-

The reaction mixture is cooled to room temperature, and water (100 mL) is added.

-

The mixture is further cooled to 0 °C for 2.5 hours to precipitate the product.

-

The resulting suspension is filtered.

-

The filter cake is washed sequentially with pre-cooled (0 °C) ethanol (4 x 100 mL) and then with water (2 x 250 mL).

-

The crude ethyl 5-methoxy-1H-indole-2-carboxylate is obtained as a yellow powder after pressing the cake as dry as possible.

Hydrolysis to 5-Methoxy-1H-indole-2-carboxylic Acid:

The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide, followed by acidic workup.

Protocol 2: General Procedure for the Synthesis of Ethyl 5-Benzyloxy-1H-indole-2-carboxylate

While a detailed, peer-reviewed protocol with specific yields was not found in the initial search, a general procedure can be outlined based on the principles of the Fischer indole synthesis.

Materials:

-

p-Benzyloxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-benzyloxyphenylhydrazine hydrochloride and a molar equivalent of ethyl pyruvate in absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure ethyl 5-benzyloxy-1H-indole-2-carboxylate.

Hydrolysis to 5-Benzyloxy-1H-indole-2-carboxylic Acid:

The ethyl ester can be hydrolyzed to the carboxylic acid by refluxing with a base such as potassium hydroxide in an ethanol/water mixture, followed by acidification.

Data Summary

The following table summarizes the available quantitative data for the synthesis of ethyl 5-alkoxy-indole-2-carboxylates via the Fischer indole synthesis. Note: Data for the benzyloxy derivative is based on general procedures and typical yields for this reaction, as a specific literature precedent with a detailed yield was not identified.